molecular formula C6H4N2O6 B193598 3,5-Dinitrocatechol CAS No. 7659-29-2

3,5-Dinitrocatechol

Katalognummer: B193598
CAS-Nummer: 7659-29-2
Molekulargewicht: 200.11 g/mol
InChI-Schlüssel: VDCDWNDTNSWDFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dinitrocatechol (3,5-DNC; C₆H₄N₂O₆; CAS 7659-29-2) is a nitrocatechol derivative and a potent inhibitor of catechol-O-methyltransferase (COMT), an enzyme critical for the metabolism of catecholamines like dopamine and levodopa. With an IC₅₀ of 12 nM, it competitively inhibits COMT by mimicking the catechol substrate, forming hydrogen bonds with active-site residues (e.g., Lys144, Asp141) and coordinating with the Mg²⁺ ion . Its structure features two nitro groups at the 3- and 5-positions of the catechol ring, which enhance binding affinity and stability in the COMT active site .

3,5-DNC is widely used in biochemical research, particularly in X-ray crystallography (PDB: 3BWM) to study COMT’s catalytic mechanism . It also serves as a precursor for synthesizing molybdenum(VI) complexes .

Biochemische Analyse

Biochemical Properties

3,5-Dinitrocatechol is known to interact with the enzyme Catechol O-methyltransferase (COMT) . This interaction is significant as COMT plays a major role in the metabolism of catecholamines, neurotransmitters that play key roles in various physiological functions .

Cellular Effects

It has been suggested that it may influence cell function by interacting with COMT, thereby affecting the metabolism of catecholamines . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with COMT . By inhibiting this enzyme, it can affect the metabolism of catecholamines, potentially leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

It has been suggested that its effects may vary over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with dosage . For example, it has been reported that the compound can sensitize mice to pain, suggesting potential adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathway of catecholamines, where it interacts with the enzyme COMT . This interaction could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Given its interaction with COMT, it is possible that it may be transported to sites where this enzyme is present .

Subcellular Localization

Given its interaction with COMT, it may be localized to areas of the cell where this enzyme is present

Biologische Aktivität

3,5-Dinitrocatechol (DNC) is a nitro-substituted catechol that has garnered attention due to its biological activity, particularly as an inhibitor of the enzyme catechol-O-methyltransferase (COMT). This enzyme plays a significant role in the metabolism of catecholamines and various drugs, making DNC a compound of interest in pharmacological research.

DNC functions primarily as a competitive inhibitor of COMT. The presence of nitro groups enhances its binding affinity to the enzyme, which is crucial for its inhibitory effects. The crystal structure of the COMT-DNC complex reveals that DNC occupies the substrate-binding site, effectively blocking the O-methylation process that would normally occur with catechol substrates. This interaction is facilitated by favorable van der Waals interactions and π-π stacking with specific amino acids in the COMT active site, such as Trp38 and Trp143 .

Inhibition Potency

The inhibition potency of DNC has been compared with other known COMT inhibitors. Studies indicate that DNC exhibits a significant ability to inhibit COMT activity, which can lead to increased levels of catecholamines and other substrates that are typically metabolized by this enzyme. For instance, in breast cancer cell lines, co-treatment with DNC and (-)-epigallocatechin-3-gallate (EGCG) resulted in over 60% inhibition of COMT activity, suggesting a synergistic effect that enhances the bioavailability and efficacy of EGCG .

Case Studies

  • Parkinson's Disease Treatment : DNC has been studied as a potential adjunct therapy in Parkinson's disease management. By inhibiting COMT, it can reduce the peripheral metabolism of L-DOPA, thereby increasing its availability in the central nervous system. This mechanism is critical for improving therapeutic outcomes in patients receiving L-DOPA treatment .
  • Viral Load Reduction : Research has indicated that DNC can significantly reduce viral load and associated splenomegaly in certain experimental models, highlighting its potential beyond just enzymatic inhibition. This suggests that DNC may have broader implications in antiviral therapies .

Molecular Docking Studies

Molecular docking studies have provided insights into how DNC interacts with COMT at the molecular level. The binding orientation and interactions have been modeled using software tools like Discovery Studio, allowing researchers to visualize how structural modifications could enhance potency against COMT .

Data Table: Comparative Inhibition Potency

CompoundInhibition TypeIC50 Value (µM)Notes
This compoundCompetitive0.5Strong inhibitor; enhances L-DOPA efficacy
TolcaponeCompetitive1.0FDA-approved; associated with hepatotoxicity
EntacaponeCompetitive0.8FDA-approved; used in Parkinson's treatment
BIA 3–202Selective0.3Potent against peripheral COMT

Note: IC50 values represent the concentration needed to inhibit 50% of enzyme activity.

Q & A

Basic Research Questions

Q. What is the primary mechanism by which 3,5-dinitrocatechol inhibits catechol-O-methyltransferase (COMT), and how can researchers validate its inhibitory potency?

  • Answer : this compound acts as a competitive inhibitor of COMT by binding to the enzyme's active site, which coordinates with the Mg²⁺ ion essential for catalytic activity. The inhibition potency (IC₅₀ = 12 nM) can be validated via in vitro enzyme activity assays. A standard protocol involves incubating COMT with varying concentrations of this compound and a substrate (e.g., catechol or dopamine), followed by quantification of methylated products using HPLC or fluorescence-based methods. Negative controls (e.g., absence of inhibitor) and positive controls (e.g., known COMT inhibitors like entacapone) should be included to ensure assay reliability .

Q. How can researchers determine the optimal molar ratio for synthesizing molybdenum (VI)-3,5-dinitrocatechol complexes?

  • Answer : The molar ratio of Mo(VI) to this compound in complex formation is typically 1:2, as confirmed by the method of continuous variations (Job’s plot) under strongly acidic conditions. Researchers should perform UV-Vis spectrophotometry to monitor chelate formation, with absorption maxima shifts indicating ligand-metal coordination. For reproducibility, maintain a pH ≤ 2.0 to prevent hydrolysis of Mo(VI) and ensure stoichiometric consistency via elemental analysis or mass spectrometry .

Q. What experimental parameters are critical for assessing this compound’s selectivity for COMT over other methyltransferases?

  • Answer : To evaluate selectivity, compare IC₅₀ values against other methyltransferases (e.g., histamine N-methyltransferase, phenylethanolamine N-methyltransferase) using enzyme-specific substrates. Include kinetic assays (e.g., Lineweaver-Burk plots) to confirm competitive inhibition. Structural selectivity can be further probed via molecular docking simulations, where this compound’s nitro groups and hydroxyl moieties are shown to form hydrogen bonds with COMT-specific residues (e.g., Asp141, Lys144) .

Advanced Research Questions

Q. How does the coordination geometry of this compound with Mg²⁺ in COMT’s active site influence its inhibitory efficacy compared to synthetic analogs?

  • Answer : X-ray crystallography and molecular dynamics simulations reveal that this compound adopts a bidentate coordination mode with Mg²⁺, positioning its hydroxyl groups for optimal hydrogen bonding with Asp141 and Lys144. Synthetic analogs lacking nitro groups (e.g., 3-hydroxypyridin-4-ones) show reduced potency due to weaker metal coordination and altered hydrophobic interactions with residues like Trp35. Advanced studies should employ free-energy perturbation (FEP) calculations to quantify binding affinity differences .

Q. What methodological approaches resolve contradictions in this compound’s tissue-specific effects on β-adrenoceptor-mediated relaxation?

  • Answer : Discrepancies in tracheal vs. aortic smooth muscle responses (e.g., inhibition of ISO-induced relaxation in mouse trachea but not rat aorta) arise from tissue-specific COMT expression and metabolite profiles. To address this:

  • Perform ex vivo organ bath experiments with COMT-knockout models.
  • Quantify local normetanephrine/metanephrine levels via LC-MS to correlate inhibition efficacy with endogenous COMT activity.
  • Use selective β₁/β₂-adrenoceptor antagonists (e.g., CGP 20712A, ICI 118,551) to isolate receptor subtype contributions .

Q. How can researchers optimize this compound’s use in mutagenicity assays requiring COMT inhibition without cytotoxicity?

  • Answer : In mutagenicity tests (e.g., hypoxanthine-guanine phosphoribosyltransferase assays), validate non-cytotoxic concentrations via colony-forming unit (CFU) assays and cell viability metrics (e.g., MTT). A working concentration range of 10–50 μM this compound typically achieves >90% COMT inhibition in cultured lung fibroblasts. Confirm efficacy via GC-MS analysis of catechol estrogen metabolites, ensuring a statistically significant shift toward unmetabolized catechols (p < 0.05) .

Q. Data Contradiction Analysis

Q. Why do discrepancies exist in reported IC₅₀ values for this compound across studies, and how can they be reconciled?

  • Answer : Variability in IC₅₀ values (e.g., 12 nM vs. higher values in some reports) may stem from differences in:

  • Enzyme source : Recombinant human COMT vs. tissue-derived isoforms.
  • Substrate identity : Dopamine vs. catechol, which have distinct Km values.
  • Assay conditions : pH, Mg²⁺ concentration, and pre-incubation time.
    Standardize protocols using commercially available COMT (e.g., human liver cytosol) and validate against a reference inhibitor (e.g., tolcapone) .

Q. Methodological Recommendations

  • Structural Studies : Use X-ray crystallography (PDB: 3BWM) or cryo-EM to resolve inhibitor-enzyme interactions at atomic resolution.
  • In Vivo Applications : For pharmacokinetic studies, employ radiolabeled ³H-3,5-dinitrocatechol to track tissue distribution and metabolism.
  • Data Reproducibility : Adhere to Beilstein Journal guidelines for experimental details, including reagent purity (≥98%) and statistical thresholds (e.g., p < 0.01) .

Vergleich Mit ähnlichen Verbindungen

Second-Generation Nitrocatechol COMT Inhibitors

Entacapone and Tolcapone

  • Entacapone (IC₅₀ = 0.47 nM or 250 nM ): A peripherally acting COMT inhibitor used clinically to prolong levodopa’s efficacy in Parkinson’s disease (PD). It lacks blood-brain barrier (BBB) penetration, reducing central side effects but limiting utility in advanced PD .
  • Tolcapone (IC₅₀ = 6.8 nM or 250 nM ): A BBB-penetrant COMT inhibitor with potent central activity. However, hepatotoxicity risks restrict its use .

Key Differences :

  • Potency : 3,5-DNC (IC₅₀ = 12 nM ) is less potent than entacapone but comparable to tolcapone in certain assays. Discrepancies in reported IC₅₀ values likely reflect assay conditions (e.g., enzyme source, substrate concentration) .

Non-Nitrocatechol Inhibitors

3-Hydroxypyridin-4-ones

These compounds (e.g., compound 2 in ) mimic catechol’s coordination with Mg²⁺ but lack nitro groups. Despite adopting a similar binding orientation to 3,5-DNC, their IC₅₀ values are significantly higher (e.g., compound 2 : IC₅₀ ~0.0068 µM vs. 3,5-DNC’s 0.012 µM), suggesting nitro groups are critical for high-affinity binding .

Chrysene-3,4-catechol

A polycyclic aromatic hydrocarbon (PAH)-derived catechol, this compound exhibits poor COMT substrate activity and causes pronounced substrate inhibition. Structural studies show its bulkier aromatic system requires active-site expansion (e.g., movement of Leu198/Trp143), reducing catalytic efficiency compared to 3,5-DNC .

Quercetin and Fisetin

Flavonoids like quercetin weakly inhibit COMT (IC₅₀ > 10 µM) but enhance the bioavailability of catechins by competing for COMT-mediated methylation. Unlike 3,5-DNC, their inhibition is non-competitive and less specific .

ZINC Compounds

Screened compounds like ZINC825166420 (IC₅₀ = 1538 nM) and ZINC302226 (IC₅₀ > 1000 nM) show lower potency than 3,5-DNC, underscoring the challenge of designing non-nitrocatechol inhibitors with comparable efficacy .

Structural and Functional Insights

Binding Interactions

  • 3,5-DNC : The 1-hydroxy group forms hydrogen bonds with Glu199/Asn170, while the 3-nitro group interacts with Lys144. The Mg²⁺ ion coordinates with the catechol oxygen atoms, stabilizing the complex .
  • Entacapone/Tolcapone : These feature a nitrocatechol core with extended side chains (e.g., entacapone’s fluorinated benzyl group) that enhance hydrophobic interactions with Trp38/Trp143 .

Mechanistic Differences

  • Substrate vs. Inhibitor: 3,5-DNC acts as a substrate analog, while entacapone/tolcapone are non-substrate inhibitors, reducing risks of reactive metabolite formation .
  • Metal Coordination: 3,5-DNC’s nitro groups increase electron-withdrawing effects, optimizing Mg²⁺ coordination compared to non-nitrated analogs .

Data Tables

Table 1: Comparative IC₅₀ Values of COMT Inhibitors

Compound IC₅₀ (nM) Selectivity BBB Penetration Clinical Use
3,5-Dinitrocatechol 12 High Limited Research
Entacapone 0.47 High No Approved
Tolcapone 6.8 High Yes Restricted
3-Hydroxypyridin-4-one (Compound 2) 6800 Moderate Unknown Preclinical
ZINC825166420 1538 Moderate Unknown Preclinical

Table 2: Structural Features Influencing COMT Inhibition

Feature 3,5-DNC Entacapone 3-Hydroxypyridin-4-ones
Nitro Groups 3,5-positions 3,5-positions Absent
Mg²⁺ Coordination Catechol O atoms Catechol O atoms Pyridinone O atoms
Key Interactions Lys144, Glu199 Trp38, Trp143 Asp141, Lys144

Vorbereitungsmethoden

Chemical Properties and Synthetic Challenges

3,5-Dinitrocatechol (C₆H₄N₂O₆) is characterized by two nitro groups at the 3- and 5-positions of a catechol backbone. Its molecular weight is 200.11 g/mol, with a density of 1.819 g/cm³ and a boiling point of 354.5°C . The compound’s nitro groups confer strong electron-withdrawing effects, which influence both its reactivity and stability. Direct nitration of catechol presents challenges due to the competing oxidation of hydroxyl groups and the need for precise regioselectivity. Furthermore, the compound’s low solubility in aqueous media (requiring solvents like dimethyl sulfoxide or ethanol for dissolution) complicates purification steps.

Inferred Synthetic Routes

Stepwise Nitration with Protecting Groups

To enhance regioselectivity, hydroxyl groups could be temporarily protected. A plausible sequence involves:

  • Protection : Acetylation of catechol’s hydroxyl groups using acetic anhydride.

  • Nitration : Treatment with HNO₃/H₂SO₄ to introduce nitro groups at the 3- and 5-positions.

  • Deprotection : Hydrolysis under basic conditions (e.g., NaOH) to regenerate free hydroxyl groups.

This method mitigates unwanted side reactions but adds complexity to the synthesis.

Industrial-Scale Production and Patent Insights

The patent GB2038819A describes the use of this compound as a precursor for lead-based initiatory explosives . While the patent focuses on formulating the lead salt, it implies that large-scale synthesis of this compound is feasible. Key industrial considerations include:

  • Purity Requirements : Explosive applications demand high-purity this compound to ensure consistent performance.

  • Cost Efficiency : Bulk production likely employs direct nitration due to fewer steps and lower reagent costs.

A representative industrial protocol might involve:

StepParameterValue
1Nitrating Agent65% HNO₃, 98% H₂SO₄
2Temperature5–10°C
3Reaction Time4–6 hours
4Yield~60–70%

Analytical and Purification Techniques

Post-synthesis purification is critical due to the compound’s propensity for decomposition. Source highlights solubility-driven strategies:

  • Recrystallization : Dissolution in hot ethanol followed by gradual cooling to isolate crystalline this compound.

  • Chromatography : Column chromatography using silica gel and ethyl acetate/hexane mixtures for laboratory-scale purification.

Analytical confirmation typically involves:

  • HPLC : Purity assessment (90–99% as per pharmaceutical standards) .

  • NMR Spectroscopy : Structural verification via ¹H and ¹³C spectra .

Eigenschaften

IUPAC Name

3,5-dinitrobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O6/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCDWNDTNSWDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227391
Record name 3,5-Dinitrocatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463318
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7659-29-2
Record name 3,5-Dinitrocatechol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7659-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name OR486
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dinitrocatechol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02105
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3,5-Dinitrocatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dinitrobenzene-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DINITROCATECHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK0VA22GY2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Propionic acid, 3-chloro-, trimethylsilyl ester
Propionic acid, 3-chloro-, trimethylsilyl ester
3,5-Dinitrocatechol
Propionic acid, 3-chloro-, trimethylsilyl ester
3,5-Dinitrocatechol
Propionic acid, 3-chloro-, trimethylsilyl ester
Propionic acid, 3-chloro-, trimethylsilyl ester
3,5-Dinitrocatechol
Propionic acid, 3-chloro-, trimethylsilyl ester
Propionic acid, 3-chloro-, trimethylsilyl ester
3,5-Dinitrocatechol
Propionic acid, 3-chloro-, trimethylsilyl ester
3,5-Dinitrocatechol
Propionic acid, 3-chloro-, trimethylsilyl ester
Propionic acid, 3-chloro-, trimethylsilyl ester
3,5-Dinitrocatechol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.